3-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
3-[(2-NAPHTHYLOXY)METHYL]-N-(3-PYRIDYLMETHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with naphthyloxy and pyridylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-NAPHTHYLOXY)METHYL]-N-(3-PYRIDYLMETHYL)BENZAMIDE typically involves the following steps:
Formation of the naphthyloxy intermediate: This can be achieved by reacting 2-naphthol with an appropriate alkylating agent under basic conditions.
Coupling with benzamide: The naphthyloxy intermediate is then coupled with benzamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the pyridylmethyl group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyloxy and pyridylmethyl groups.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Substitution: Both the naphthyloxy and pyridylmethyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[(2-NAPHTHYLOXY)METHYL]-N-(3-PYRIDYLMETHYL)BENZAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes due to its ability to interact with various biomolecules.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-[(2-NAPHTHYLOXY)METHYL]-N-(3-PYRIDYLMETHYL)BENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
- 3-[(2-NAPHTHYLOXY)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)BENZAMIDE
- N-(2,6-DIMETHYLPHENYL)-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE
Comparison: Compared to these similar compounds, 3-[(2-NAPHTHYLOXY)METHYL]-N-(3-PYRIDYLMETHYL)BENZAMIDE is unique due to the presence of the pyridylmethyl group, which can confer different chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where the pyridylmethyl group plays a crucial role in the compound’s activity.
Properties
Molecular Formula |
C24H20N2O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(naphthalen-2-yloxymethyl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C24H20N2O2/c27-24(26-16-19-6-4-12-25-15-19)22-9-3-5-18(13-22)17-28-23-11-10-20-7-1-2-8-21(20)14-23/h1-15H,16-17H2,(H,26,27) |
InChI Key |
SFZNSBZLPLVIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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